molecular formula C9H3Cl2F3N2S2 B2475296 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline CAS No. 306979-50-0

4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline

Cat. No.: B2475296
CAS No.: 306979-50-0
M. Wt: 331.15
InChI Key: PLNSPIYZVNCDFH-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline is a synthetic organic compound that belongs to the class of dithiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with appropriate dithiazole precursors under controlled conditions. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline include other dithiazole derivatives and trifluoromethyl-substituted anilines. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2S2/c10-6-2-1-4(3-5(6)9(12,13)14)15-8-7(11)16-18-17-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNSPIYZVNCDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C2C(=NSS2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.